molecular formula C18H15BrO B134659 (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one CAS No. 156458-92-3

(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one

Cat. No. B134659
M. Wt: 327.2 g/mol
InChI Key: QVIBQLAUHHKJDM-GDNBJRDFSA-N
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Description

(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one, also known as 5-bromo-3-propylidene-10,11-dihydrodibenzo[a,d]cyclohepten-10-one, is a cycloheptenone derivative with a bromine atom at the 3-position. It is a colorless solid and is used in a variety of scientific applications. It has been studied for its properties as a synthetic intermediate and for its potential as a drug candidate.

Scientific Research Applications

Protecting Group in Peptide Chemistry

The compound has been found useful as a protecting group for amines, alcohols, thiols, and carboxylic acids in peptide chemistry. This group is extremely stable in strongly acidic media and can be easily cleaved under mild conditions, making it a valuable tool in peptide synthesis (Pless, 1976).

Crystal Structure Analysis

Research has been conducted on the crystal structure of derivatives of this compound. For example, the crystal structure of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide was determined, providing insights into the molecular geometry and interactions within this class of compounds (Tokuma, Nojima, & Morimoto, 1971).

Photochemical Properties

The photochemical properties of related compounds, such as the photolysis of 5-diazo-10, 11-dihydro-5H-dibenzo[a, d]cycloheptene, have been studied. These studies contribute to the understanding of the behavior of these compounds under light exposure, which is crucial for applications in photochemistry and materials science (Moritani, Murahashi, Yoshinaga, & Ashitaka, 1967).

Transannular Reactions

Investigations into the transannular reactions of dibenzo[a,d]cycloheptene derivatives have been performed. Such studies are essential for understanding the reactivity and potential applications of these compounds in organic synthesis (Dobson, Davis, Hartung, & Manson, 1968).

Inclusion Compound Formation

Studies on the formation of inclusion compounds with this class of compounds, such as 5-(4-methoxyphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol and its analogs, have been conducted. This research contributes to the understanding of molecular interactions and potential applications in host-guest chemistry (Nassimbeni, Ramon, & Taljaard, 2009).

Synthesis of Biologically Active Derivatives

Efforts have been made to synthesize novel, potentially biologically active derivatives of dibenzosuberone. These compounds are of interest due to their potential applications in pharmaceuticals and bioactive materials (Merkaš, Litvić, Cepanec, & Vinković, 2005).

Conformational Analysis

Conformational analysis of derivatives with flexible amino-substituted side-chains has been performed. Such studies are crucial for understanding the molecular dynamics and potential applications in drug design and molecular engineering (Hofer & Weissensteiner, 1992).

properties

IUPAC Name

(2Z)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBQLAUHHKJDM-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433558
Record name 2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one

CAS RN

156458-92-3
Record name 2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Reactant of Route 2
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Reactant of Route 3
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Reactant of Route 4
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Reactant of Route 5
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Reactant of Route 6
(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one

Citations

For This Compound
1
Citations
E Kyburz, H Spiegelberg - US Patent 3,786,095, 1974 - Google Patents
Abstract 5-(3-(SUBSTITUTED AMINO)-ALKYLIDENE)-5-11-DIHYDRO10H--DIBENZO (A, D) CYCLOHEPTEN-10 ONES, 5-(3-(SUBSTITUTED AMINO)-ALKYL-5, 11-DIHYDRO-10H-DIBENZO (A, D) CYCLOHEPTEN-10-ONES AND ANALOGS THEREOF ARE PREPARED INTEALIA, FROM THE CORRESPONDINGLY SUBSTITUTED 3-(10-X-5HDIBENZO (A, D) CYCLOHEPTEN-5-YLIDENE)-N-SUBSTITUTED ALKYL AMINES AND 3-(10-X-5H-DIBENZO (A, D) CYCLOHEPTENYL) N-SIBSTUTUTED ALKYL AMINES, WHEREIN X IS …
Number of citations: 3 patents.google.com

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